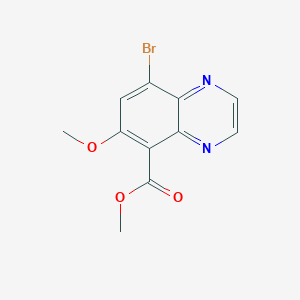![molecular formula C16H21F3N2 B12637493 2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12637493.png)
2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diazaspiro[45]decane,2-[[4-(trifluoromethyl)phenyl]methyl]- is a spirocyclic compound featuring a diazaspirodecane core with a trifluoromethylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]- can be achieved through a multi-step process. One common method involves the reaction of a suitable diazaspirodecane precursor with a trifluoromethylphenyl reagent under specific conditions. For instance, unactivated yne-en-ynes can react with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents such as sodium iodide (NaI) in acetone.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound features a similar spirocyclic structure but with different substituents, leading to distinct chemical and biological properties.
2-methyl-2,8-diazaspiro[4.5]decane: Another related compound with variations in the diazaspirodecane core and substituents.
Uniqueness
2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]- is unique due to the presence of the trifluoromethylphenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H21F3N2 |
|---|---|
Peso molecular |
298.35 g/mol |
Nombre IUPAC |
2-[[4-(trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[4.5]decane |
InChI |
InChI=1S/C16H21F3N2/c17-16(18,19)14-5-3-13(4-6-14)11-21-10-8-15(12-21)7-1-2-9-20-15/h3-6,20H,1-2,7-12H2 |
Clave InChI |
VQEIBUHSCRFCOI-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC2(C1)CCN(C2)CC3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-](/img/structure/B12637417.png)
![2-(4-Chlorophenyl)-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12637421.png)
![2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide](/img/structure/B12637429.png)

![4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12637441.png)


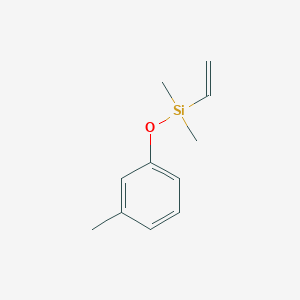
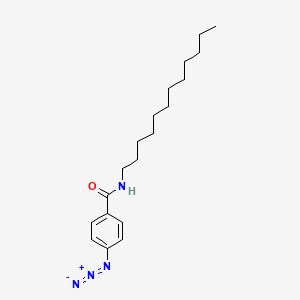
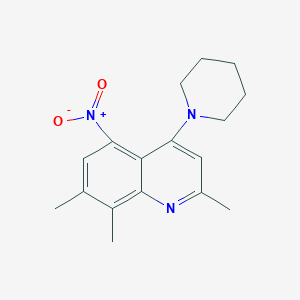
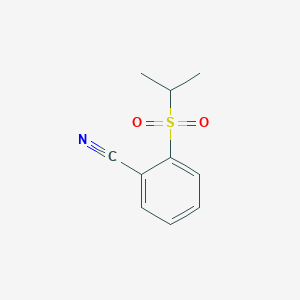
![N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide](/img/structure/B12637465.png)
